2-(3-Bromopropyl)cyclohexanone
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Overview
Description
2-(3-Bromopropyl)cyclohexanone is an organic compound with the molecular formula C9H15BrO. It is a cyclohexanone derivative where a bromopropyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)cyclohexanone can be synthesized through several methods. One common method involves the bromination of cyclohexanone followed by the addition of a propyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)cyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-(3-Bromopropyl)cyclohexanone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)cyclohexanone involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions. The ketone group can participate in redox reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone without the bromopropyl group.
2-Bromocyclohexanone: Similar structure but lacks the propyl group.
3-Bromopropylbenzene: Contains a benzene ring instead of a cyclohexanone ring.
Uniqueness
2-(3-Bromopropyl)cyclohexanone is unique due to the presence of both a bromine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
10468-37-8 |
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Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(3-bromopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-7H2 |
InChI Key |
OLMCYFADRPVNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCBr |
Origin of Product |
United States |
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